

discovery and initial characterization of 5,6trans-cholecalciferol

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An In-depth Technical Guide to the Discovery and Initial Characterization of 5,6-trans-Cholecalciferol

Introduction

5,6-trans-Cholecalciferol, also known as **5,6-trans-vitamin D3**, is a significant photoisomer of cholecalciferol (vitamin D3).[1][2] Its discovery and subsequent characterization have provided valuable insights into the photobiology of vitamin D and have opened avenues for the development of novel vitamin D analogs with distinct biological profiles. This technical guide provides a comprehensive overview of the discovery, synthesis, and initial biological characterization of 5,6-trans-cholecalciferol, tailored for researchers, scientists, and professionals in drug development.

Discovery and Formation

5,6-trans-Cholecalciferol is formed from cholecalciferol upon exposure to ultraviolet B (UVB) radiation. If cholecalciferol, synthesized in the epidermis from 7-dehydrocholesterol, is not promptly transported into the bloodstream, prolonged sun exposure leads to its conversion into inactive terminal compounds, including 5,6-trans-vitamin D and suprasterol. This photoisomerization is a key mechanism that prevents vitamin D toxicity during extended periods in the sun.

Physicochemical Properties



5,6-trans-Cholecalciferol is a seco-cholestane, a hydroxy seco-steroid, and a member of the D3 vitamin family. It is a human metabolite and is also known as calciol.[3]

| Property | Value |
|-------------------|--|
| CAS Number | 22350-41-0[3][4][5] |
| Molecular Formula | C27H44O[3][4][6] |
| Molecular Weight | 384.64 g/mol [2][6] |
| Appearance | White to pale yellow solid |
| Solubility | Ethanol: 30 mg/mL, DMF: 10 mg/mL, Ethyl Acetate: 20 mg/mL, DMSO: 1 mg/mL[2] |

Biological Activity and Characterization

Initial studies revealed that 5,6-trans-cholecalciferol is a biologically active analog of vitamin D3.[7] It shares a structural similarity with 1,25-dihydroxycholecalciferol, the active form of vitamin D.[7]

In Vivo Studies

Early in vivo experiments in vitamin D-deficient chicks and anephric rats were crucial in elucidating the biological functions of 5,6-trans-cholecalciferol.

| Animal Model | Dosage | Observed Effects |
|---|----------------------|--|
| Vitamin D-deficient chicks | 1, 3, and 10 μ g/day | Increased tibia ash weight and bone mineralization.[4] |
| Anephric rats on a low- calcium, vitamin D-deficient diet | 25 μ g/animal | Induced intestinal calcium transport and bone calcium mobilization.[4] |

These findings were significant as they demonstrated that 5,6-trans-cholecalciferol could elicit biological responses typically associated with vitamin D in animals lacking kidneys, suggesting it may not require renal 1α -hydroxylation to be active.[4][8]



In Vitro Studies and Receptor Binding

In vitro studies have further characterized the activity of 5,6-trans-cholecalciferol, particularly its interaction with the vitamin D receptor (VDR) and its effects on cell proliferation.

| Parameter | Value | Cell Type |
|--------------------------------|---------------------------------------|-------------------------------------|
| VDR Dissociation Constant (Kd) | 560 nM[1][2] | Not specified in the provided text. |
| Antiproliferative Activity | Significant inhibition at 10^{-6} M | Normal human keratinocytes[1] |

The VDR binding affinity of 5,6-trans-cholecalciferol is lower than that of its hydroxylated counterparts, 25-hydroxy-**5,6-trans-vitamin D3** (Kd = 58 nM) and 25-hydroxytachysterol3 (Kd = 22 nM).[2] Despite this, it demonstrates antiproliferative effects at micromolar concentrations. [1] Furthermore, a synthetic analog, 1,25(OH)2-16-ene-5,6-trans-D3, has shown 10-100 times greater antiproliferative activity than the natural active form of vitamin D3 in breast and prostate cancer cell lines, with significantly lower calcemic effects.[9]

Metabolism

Studies in both chicks and rats have indicated that 5,6-trans-cholecalciferol and its analogs are metabolized very rapidly compared to cholecalciferol.[7] While polar metabolites have been detected in tissues, a 1-hydroxy form has not been observed.[7] A significant portion of related compounds, like dihydrotachysterol, is excreted in the bile within 24 hours.[7] Pharmacokinetic studies in humans with the synthetic analog 5,6-trans-25-hydroxycholecalciferol showed lower serum levels and a considerably shorter half-life compared to the natural 25-hydroxycholecalciferol.[10]

Experimental Protocols Synthesis of 5,6-trans-Cholecalciferol

While detailed step-by-step protocols are proprietary and found within specific publications, the general approaches to synthesizing 5,6-trans-cholecalciferol and its analogs involve:

 Photoisomerization: The most direct method involves the irradiation of a solution of cholecalciferol with UVB light. This process can be influenced by the solvent, temperature,



and presence of sensitizers.

Chemical Synthesis: Convergent and linear synthesis strategies are employed, often starting
from readily available steroid precursors. These multi-step processes involve chemical
modifications to create the characteristic triene system and the specific stereochemistry of
the A-ring and side chain.[11] The synthesis of 3-epi-cholecalciferol and 5,6-trans-3-epicholecalciferol has also been described, highlighting the chemical versatility in modifying the
vitamin D structure.[12]

In Vivo Assay for Bone Mineralization in Chicks

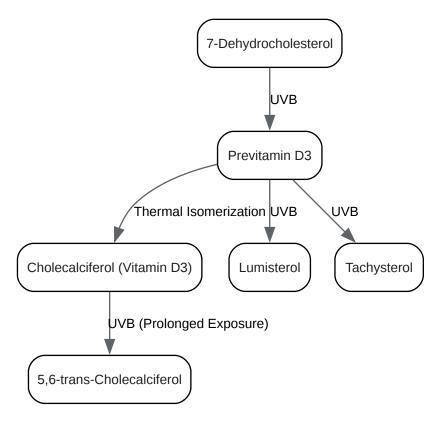
- Animal Model: Day-old vitamin D-deficient chicks.
- Diet: A vitamin D-deficient diet is provided for a set period to induce rickets.
- Dosing: Chicks are divided into groups and administered varying doses of 5,6-transcholecalciferol (e.g., 1, 3, and 10 μ g/day) or a vehicle control, typically orally or via injection.
- Duration: The treatment period usually lasts for several days to weeks.
- Endpoint Measurement: At the end of the study, the tibias are collected, cleaned of soft tissue, and ashed in a furnace. The resulting ash weight is measured as an indicator of bone mineralization.[4]

In Vitro Antiproliferation Assay in Keratinocytes

- Cell Culture: Normal human keratinocytes are cultured in an appropriate medium.
- Seeding: Cells are seeded into multi-well plates and allowed to attach.
- Treatment: The culture medium is replaced with a medium containing various concentrations of 5,6-trans-cholecalciferol (e.g., up to 10^{-6} M) or a vehicle control.
- Proliferation Measurement: Cell proliferation is assessed by measuring the incorporation of ³H-thymidine into DNA. After a set incubation period with the compound, ³H-thymidine is added to the medium. Following a further incubation, the cells are harvested, and the amount of incorporated radioactivity is measured using a scintillation counter. A reduction in ³H-thymidine incorporation indicates an inhibition of proliferation.[1]



Visualizations Photochemical Formation of Vitamin D3 and its Isomers

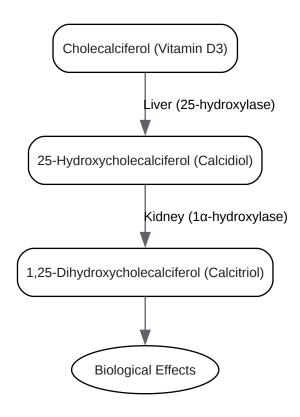


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Caption: Photochemical pathway of Vitamin D3 synthesis and isomerization.

Metabolic Activation of Cholecalciferol



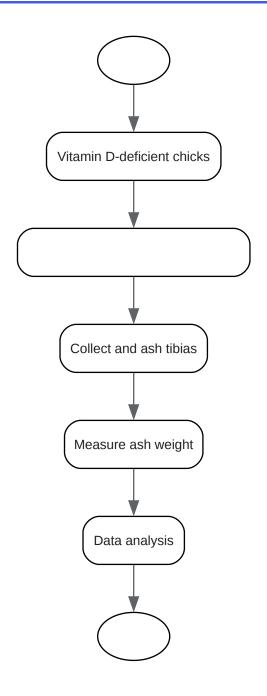


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Caption: Major metabolic pathway for the activation of Cholecalciferol.

Experimental Workflow for In Vivo Bone Mineralization Assay





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Caption: Workflow for assessing bone mineralization in chicks.

Conclusion

The discovery of 5,6-trans-cholecalciferol as a photoisomer of vitamin D3 has been pivotal in understanding the mechanisms that regulate vitamin D levels in the body. Initial characterization has revealed a compound with a unique biological profile, including the ability to stimulate calcium metabolism and bone mineralization, albeit with different pharmacokinetics



and receptor binding affinities compared to cholecalciferol and its hormonal form, calcitriol. The exploration of its synthetic analogs continues to be a promising area for the development of therapeutic agents with selective biological activities, such as potent antiproliferative effects with reduced calcemic potential. This makes 5,6-trans-cholecalciferol and its derivatives important molecules for ongoing research in oncology, immunology, and metabolic diseases.

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